Pravachol -

Pravachol

Catalog Number: EVT-1595299
CAS Number:
Molecular Formula: C23H35O7-
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pravastatin Sodium is the sodium salt of pravastatin with cholesterol-lowering and potential antineoplastic activities. Pravastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. In addition, pravastatin, like other statins, exhibits pro-apoptotic, growth inhibitory, and pro-differentiation activities in a variety of tumor cells; these antineoplastic activities may be due, in part, to inhibition of the isoprenylation of Ras and Rho GTPases and related signaling cascades.
Pravastatin(1-) is a monocarboxylic acid anion resulting from the deprotonation of the carboxylic acid group of pravastatin. It is a conjugate base of a pravastatin.
Overview

Pravachol, the brand name for pravastatin, is a medication primarily used to lower cholesterol levels in individuals at risk of cardiovascular diseases. It belongs to a class of drugs known as statins, which inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key player in cholesterol biosynthesis. Pravastatin is derived from the natural product compactin, which is isolated from the fungus Penicillium citrinum.

Source

Pravastatin is produced through fermentation processes involving specific strains of fungi. The most notable source is Penicillium chrysogenum, which has been genetically engineered to enhance the yield of pravastatin through optimized fermentation techniques.

Classification

Pravastatin is classified as a lipid-lowering agent and falls under the category of HMG-CoA reductase inhibitors. It is also categorized as a secondary prevention medication for cardiovascular events.

Synthesis Analysis

Methods

Pravastatin can be synthesized via both chemical and biological methods. The biological method typically involves fermentation using Penicillium chrysogenum. Recent advancements have focused on optimizing this process to enhance yield and reduce costs.

  1. Fermentation Process: The production begins with culturing the fungus under controlled conditions. Parameters such as temperature, pH, and nutrient availability are carefully monitored.
  2. Single-step Production: Innovations have led to a single-step fermentation method that simplifies the traditional dual-step process. This method utilizes engineered enzymes to convert compactin directly into pravastatin, increasing efficiency and reducing production time .

Technical Details

The fermentation process involves:

  • Inoculum Preparation: Cultures are prepared from spore suspensions of Penicillium chrysogenum.
  • Fermentation Conditions: Optimal conditions include specific temperatures (generally around 28°C), pH adjustments (typically between 6.4 and 7), and agitation rates to enhance oxygen transfer .
Molecular Structure Analysis

Structure

Pravastatin has a complex molecular structure characterized by its distinct functional groups that facilitate its action as a cholesterol-lowering agent.

  • Chemical Formula: C23_{23}H35_{35}O7_{7}
  • Molecular Weight: 423.53 g/mol
  • Structural Features: The molecule contains a hydroxy acid moiety and a lactone ring, which are crucial for its biological activity.

Data

The structural analysis can be represented as follows:

PropertyValue
Molecular FormulaC23_{23}H35_{35}O7_{7}
Molecular Weight423.53 g/mol
Functional GroupsHydroxy acid, Lactone
Chemical Reactions Analysis

Reactions

Pravastatin undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydroxylation: The conversion of compactin to pravastatin involves hydroxylation at specific carbon positions, facilitated by cytochrome P450 enzymes.
  2. Degradation: In vivo, pravastatin is metabolized primarily in the liver, where it undergoes hydrolysis and conjugation reactions leading to various metabolites.

Technical Details

The hydroxylation reaction can be summarized as follows:

Compactin+NADPHP450Pravastatin+NADP+\text{Compactin}+\text{NADPH}\xrightarrow{\text{P450}}\text{Pravastatin}+\text{NADP}^+

This reaction highlights the role of cytochrome P450 enzymes in converting compactin into the active form of pravastatin .

Mechanism of Action

Process

Pravastatin acts by inhibiting HMG-CoA reductase, thereby reducing the synthesis of mevalonate, a precursor in cholesterol biosynthesis. This leads to decreased levels of low-density lipoprotein cholesterol in the bloodstream.

  1. Inhibition of Enzyme Activity: By binding to the active site of HMG-CoA reductase, pravastatin effectively reduces its activity.
  2. Increased LDL Receptors: The reduction in cholesterol synthesis stimulates the liver to increase the number of LDL receptors, enhancing clearance from circulation.

Data

Clinical studies indicate that pravastatin can reduce low-density lipoprotein cholesterol levels by approximately 18% to 50%, depending on dosage and patient response .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pravastatin is typically found as a white to off-white crystalline powder.
  • Solubility: It is slightly soluble in water but more soluble in organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Pravastatin is stable under normal storage conditions but may degrade when exposed to light or moisture.
  • pH Range for Stability: Optimal stability is maintained at pH levels between 4 and 7.
PropertyValue
SolubilitySlightly soluble in water
StabilityStable at room temperature
pH Stability Range4 - 7
Applications

Scientific Uses

Pravastatin is widely used in clinical settings for managing hyperlipidemia and preventing cardiovascular diseases. Its applications include:

  1. Cholesterol Management: Used primarily for lowering low-density lipoprotein cholesterol levels.
  2. Cardiovascular Disease Prevention: Prescribed for patients with existing heart disease or those at high risk.
  3. Research Applications: Studied for its potential effects on other conditions such as Alzheimer's disease due to its impact on cholesterol metabolism .
Introduction to Pravastatin: Historical Context and Academic Significance

Evolution of HMG-CoA Reductase Inhibitors in Lipid-Lowering Therapeutics

The development of HMG-CoA reductase inhibitors revolutionized cardiovascular medicine by targeting the rate-limiting enzyme in cholesterol biosynthesis. Before statins, hypercholesterolemia management relied on non-specific agents like cholestyramine (bile acid sequestrant) and fibrates, which offered modest LDL-C reductions (15-20%) with limited cardiovascular outcome benefits [2] [4]. The identification of HMG-CoA reductase as a therapeutic target emerged from foundational research in the 1960s–1970s, when Konrad Bloch and Feodor Lynen elucidated the mevalonate pathway, later earning the Nobel Prize in Physiology or Medicine in 1964 [2]. Early synthetic inhibitors (e.g., triparanol) failed due to toxic sterol accumulation, highlighting the need for selective agents that avoid blocking downstream pathways [6].

Statins addressed this by competitively inhibiting HMG-CoA reductase’s active site, reducing hepatic cholesterol synthesis while upregulating LDL receptors. This dual mechanism enabled 30–60% LDL-C reductions, a feat unattainable with prior therapies [1] [4]. The Framingham Heart Study (1948) and Seven Countries Study (1960s) provided epidemiological evidence linking cholesterol to atherosclerosis, creating urgency for targeted inhibitors [2] [3].

Table 1: Key Properties of Major Statins

StatinOriginLogD (Lipophilicity)Bioavailability (%)HMG-CoA Reductase Affinity (nM Ki)
PravastatinNatural (fungal)-0.25 (Hydrophilic)17–342.3
LovastatinNatural1.50–1.70<50.6–1.2
SimvastatinSemi-synthetic1.40–1.60<50.5–1.1
AtorvastatinSynthetic1.10–1.20120.2–0.5
RosuvastatinSynthetic-0.33 (Hydrophilic)200.1–0.2

Data derived from pharmacokinetic studies [3] [5] [8].

Pravastatin’s Discovery: Fermentation-Derived Origins and Structural Optimization

Pravastatin’s origin traces to Akira Endo’s 1973 discovery of compactin (ML-236B) from Penicillium citrinum—the first natural HMG-CoA reductase inhibitor [2] [6]. Compactin’s clinical development stalled due to toxicity concerns in animal studies, prompting Sankyo Co. and Bristol-Myers Squibb to develop safer analogues. In 1979, microbial hydroxylation of compactin using Streptomyces carbophilus yielded pravastatin, characterized by a 6α-hydroxyl group that enhanced hydrophilicity and tissue selectivity [5] [6] [10].

Structurally, pravastatin shares a decalin ring with compactin but features an open-ring dihydroxyheptanoic acid side chain and a polar 6α-hydroxy moiety. This configuration:

  • Increased water solubility: Reduced passive diffusion into non-hepatic tissues, minimizing off-target effects [5] [8].
  • Facilitated active transport: Dependent on hepatic OATP1B1 uptake, enhancing liver-specific delivery [5] [8].
  • Avoided metabolic activation: Unlike lactone-prodrug statins (e.g., lovastatin), pravastatin’s active hydroxy-acid form required no hepatic conversion [4] [6].

Manufacturing involved a two-step fermentation:

  • Compactin production: Via P. citrinum fermentation.
  • Biotransformation: S. carbophilus hydroxylated compactin at C6, yielding pravastatin [6] [10].Impurities like 4a,5-dihydropravastatin (lacking Δ⁶ double bond) were removed through diamine-salt recrystallization, ensuring API purity [10]. FDA approval in 1991 made pravastatin the first clinically available hydrophilic statin [8].

Academic Paradigms in Statin Research: Pravastatin’s Role in Shifting Therapeutic Strategies

Pravastatin reshaped academic perspectives through three key paradigms:

1.3.1 Pleiotropic Effects Beyond Lipid Lowering

Pravastatin’s hydrophilic structure enabled tissue-specific actions unrelated to LDL-C reduction:

  • Endothelial function: Upregulated endothelial nitric oxide synthase (eNOS), improving vasodilation and reducing oxidative stress [1] [9].
  • Anti-inflammatory actions: Suppressed C-reactive protein (CRP) and interleukin-6, as demonstrated in the JUPITER trial, which linked inflammation reduction to cardiovascular risk mitigation [4] [8].
  • Neuroprotection: Enhanced hippocampal GABAA receptor binding densities in rats, suggesting neuromodulatory potential in stroke models [9].

1.3.2 Clinical Outcome Trials and Primary Prevention

Pravastatin anchored landmark trials proving statins’ efficacy in diverse populations:Table 2: Pivotal Clinical Trials of Pravastatin

TrialPopulationDurationKey FindingsAcademic Impact
CARE (1996)4,159 post-MI patients5 years24% ↓ MI; 31% ↓ strokeSecondary prevention in average LDL-C
LIPID (1998)9,014 CAD patients6.1 years24% ↓ mortality; 29% ↓ CHD deathBroad applicability in established CAD
PROSPER (2002)5,804 elderly patients3.2 years19% ↓ coronary events; no cognitive declineGeriatric CVD prevention
JUPITER (2008)17,802 healthy adults (hsCRP↑)1.9 years44% ↓ MI/stroke; 20% ↓ mortalityInflammation as a treatment target

Data synthesized from clinical trial summaries [1] [4] [8].

1.3.3 Hepatoselectivity and Pharmacogenomics

Pravastatin’s OATP1B1-mediated uptake minimized muscle exposure, reducing myopathy risk compared to lipophilic statins [3] [5]. This property supported its use in:

  • Renally impaired patients: Minimal renal excretion (20%) avoided accumulation [5] [8].
  • Cytochrome P450 considerations: Unlike statins metabolized by CYP3A4 (e.g., atorvastatin), pravastatin avoided interactions with macrolides or calcium channel blockers [1] [4].Genetic studies identified KIF6 polymorphisms influencing pravastatin’s efficacy, highlighting personalized medicine applications [5].

Properties

Product Name

Pravachol

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C23H35O7-

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/p-1/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1

InChI Key

TUZYXOIXSAXUGO-PZAWKZKUSA-M

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.